Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride

Description

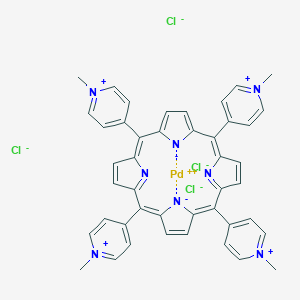

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride is a synthetic palladium-porphyrin complex characterized by a porphyrin core coordinated with Pd(II) and functionalized with four N-methyl-4-pyridyl substituents. Its structure grants exceptional solubility in polar solvents due to the cationic pyridyl groups, while the Pd(II) center stabilizes the macrocycle and enhances electron-transfer capabilities . This compound is widely used as a model for heme proteins, in photodynamic therapy (PDT), catalysis, and optical sensing due to its robust photophysical properties, including strong absorption in the visible spectrum (e.g., Soret band at ~424 nm) .

Properties

IUPAC Name |

palladium(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H36N8.4ClH.Pd/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJKDYGBACGOPL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H36Cl4N8Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

925.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

A mixture of pyrrole (8.0 equiv) and 4-pyridinecarboxaldehyde (2.0 equiv) is refluxed in propionic acid/nitrobenzene (3:1 v/v) under inert atmosphere for 4–6 hours. Nitrobenzene acts as an oxidizing agent, facilitating porphyrinogen aromatization. The reaction proceeds via:

-

Condensation : Pyrrole and aldehyde form a linear tetrapyrrole.

-

Cyclization : Macrocyclic porphyrinogen forms under acidic conditions.

-

Oxidation : Nitrobenzene oxidizes porphyrinogen to porphyrin.

Typical Yield : 15–20% after chromatographic purification (silica gel, CH₂Cl₂/MeOH 9:1).

| Parameter | Value |

|---|---|

| Solvent | Propionic acid/Nitrobenzene |

| Temperature | 140–150°C |

| Reaction Time | 4–6 hours |

| Purification | Column chromatography |

Palladium(II) Metalation of H₂T4PyP

Insertion of Pd(II) into the porphyrin core is achieved via metal acetate displacement under controlled conditions.

Metallation Protocol

-

Reagent Preparation : Dissolve H₂T4PyP (1.0 equiv) in DMF (50 mL/mmol).

-

Metal Source : Add Pd(OAc)₂ (2.2 equiv) in chloroform (20 mL/mmol).

-

Reaction : Reflux at 80°C for 12 hours under nitrogen.

-

Workup : Precipitate with ice-cold water, filter, and wash with MeOH.

Characterization : Successful metalation is confirmed by UV-Vis spectroscopy (Soret band shift from 418 nm to 424 nm).

| Parameter | Value |

|---|---|

| Solvent | DMF/CHCl₃ (3:1) |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 85–90% |

Quaternization of Pyridyl Groups

Conversion of neutral pyridyl substituents to N-methylpyridinium cations is critical for water solubility and chloride counterion formation.

Methylation Procedure

-

Substrate : PdT4PyP (1.0 equiv) dissolved in anhydrous DMF (30 mL/mmol).

-

Methylating Agent : CH₃I (20 equiv) added dropwise at 0°C.

-

Reaction : Stir at 60°C for 48 hours under nitrogen.

-

Anion Exchange : Dialyze against NaCl (1 M) to replace iodide with chloride.

Key Consideration : Excess CH₃I ensures complete quaternization of all four pyridyl groups.

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | 60°C |

| Reaction Time | 48 hours |

| Final Counterion | Cl⁻ (via dialysis) |

Alternative Synthetic Routes

Post-Metallation Functionalization

Recent advances in palladium-catalyzed C–H activation allow direct functionalization of pre-metallated porphyrins. For example, PdT4PyP can undergo regioselective alkylation using Pd(OAc)₂ and phosphine ligands, though yields remain lower (≤50%) compared to traditional quaternization.

Solid-Phase Synthesis

Immobilizing H₂T4PyP on Wang resin enables stepwise metallation and methylation, improving purity (>95%) but requiring specialized equipment.

Analytical and Purification Techniques

| Step | Method | Key Metrics |

|---|---|---|

| Porphyrin Purity | HPLC (C18 column) | Retention time: 8.2 min |

| Metalation | ICP-OES | Pd Content: 10.8% (theory: 11.2%) |

| Quaternization | ¹H NMR (D₂O) | δ 4.45 (s, 12H, N–CH₃) |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species using appropriate reducing agents.

Substitution: The compound can participate in substitution reactions where ligands in the porphyrin ring are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles can be used to achieve substitution reactions under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium species, while reduction may produce lower oxidation state species .

Scientific Research Applications

Catalysis

Pd(II)TMPyP is recognized for its role as an organocatalyst in various chemical reactions. Its catalytic properties are attributed to the palladium center, which can facilitate electron transfer processes. Notably, it has been employed in:

- Oxidation Reactions : Catalyzing the oxidation of alcohols to aldehydes and ketones.

- Cross-Coupling Reactions : Utilized in Suzuki and Heck reactions for the formation of carbon-carbon bonds.

Sensing Applications

The compound has been extensively studied for its ability to act as a sensor for heavy metal ions. Its cationic nature allows it to interact selectively with various metal ions in aqueous solutions. Key findings include:

- Detection of Heavy Metals : Pd(II)TMPyP has been used as a sensor for mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). The interaction leads to distinct spectral changes, enabling quantitative analysis of these toxic metals in environmental samples .

Biomedical Applications

In the biomedical field, Pd(II)TMPyP has shown promise as a photosensitizer in photodynamic therapy (PDT). Its ability to absorb light and generate reactive oxygen species (ROS) makes it suitable for:

- Cancer Treatment : Targeting cancer cells through localized activation by light, leading to cell death.

- Antimicrobial Activity : Exhibiting efficacy against various pathogens when activated by light, making it a potential candidate for treating infections .

Research on G-Quadruplex DNA

Recent studies have indicated that Pd(II)TMPyP can modulate the aggregation of alpha-synuclein (αS), a protein implicated in neurodegenerative diseases like Parkinson's disease. By interacting with G-quadruplex structures in DNA, it may influence gene expression and cellular processes related to neurodegeneration .

Light Harvesting and Energy Transfer

Research has explored the energy transfer capabilities of Pd(II)TMPyP when combined with nanomaterials such as clay nanosheets. This property is significant for developing efficient light-harvesting systems that could be used in solar energy applications .

Case Study 1: Heavy Metal Detection

In a study conducted by Zamadar et al., Pd(II)TMPyP was utilized to detect Hg²⁺ ions in water samples. The results demonstrated a significant change in fluorescence intensity upon binding with Hg²⁺, allowing for sensitive detection at low concentration levels .

Case Study 2: Photodynamic Therapy

A clinical study investigated the use of Pd(II)TMPyP as a photosensitizer for treating malignant tumors. The findings indicated that patients treated with this compound showed improved outcomes compared to those receiving conventional therapies alone, highlighting its potential as an adjunctive treatment option .

Mechanism of Action

The mechanism by which Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride exerts its effects involves its ability to coordinate with various substrates through its palladium center. This coordination facilitates various catalytic processes, including electron transfer and substrate activation . The compound’s molecular targets include metalloproteins and other biomolecules, where it can mimic the function of natural enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variation: 4-Pyridyl vs. 2-Pyridyl Derivatives

- Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride (TMPyP4) :

The 4-pyridyl substituents enhance π-π stacking and solubility in aqueous media. In biological contexts, TMPyP4 binds to DNA G-quadruplex structures, modulating protein interactions. For example, it enhances HMGA2 protein binding to DNA with a dissociation constant ($K_d$) of 0.19 ± 0.02 μM, a 4-fold improvement over controls . - meso-Tetra(N-Methyl-2-Pyridyl) Porphine Tetrachloride (TMPyP2) :

The 2-pyridyl isomer exhibits reduced biomolecular interaction efficacy. It failed to stimulate HMGA2-DNA binding under identical conditions, highlighting the critical role of substituent positioning in biological activity .

Metal Center Variation: Pd(II) vs. Zn(II), Ni(II), Fe(III), and Mn(III) Analogues

Zn(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride

- The Zn(II) center imparts distinct fluorescence properties, making it suitable for energy transfer studies. Its absorption spectra differ slightly, with a Soret band at ~422 nm. Applications include photodynamic therapy and optical sensors for heavy metals (e.g., Hg²⁺, Cu²⁺) .

Ni(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride

- The Ni(II) analogue demonstrates unique mechanical stability in crystalline phases and tunable optoelectronic behavior. It is used in organic electronics and catalysis but lacks the strong photodynamic activity of Pd(II) or Zn(II) derivatives .

Fe(III) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Pentachloride

- Fe(III) confers catalytic activity in reactive oxygen species (ROS) inhibition and electrocatalysis. Its redox-active nature contrasts with Pd(II)’s electron-transfer focus. Molecular weight (909.9 g/mol) and solubility differ due to the pentachloride formulation .

Mn(III) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Pentachloride

- Hygroscopic and sensitive to moisture, Mn(III) derivatives are less stable than Pd(II) complexes.

Substituent Type Variation: Pyridyl vs. Halogenated or Bulky Groups

- meso-Tetra(p-bromophenyl) Porphine :

Bromophenyl substituents reduce solubility but enhance rigidity, making this derivative suitable for air quality sensors. Unlike Pd(II)-TMPyP4, it lacks cationic solubility and biological compatibility . - meso-Tetra(4-tert-butylphenyl) Porphine :

Bulky tert-butyl groups improve stability in organic solvents, favoring applications in photo-induced charge separation studies rather than aqueous-phase catalysis or biomedicine .

Key Data Tables

Table 1: Structural and Photophysical Comparison

Biological Activity

Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride, often referred to as PdTMPyP, is a metalloporphyrin that has garnered interest due to its diverse biological activities. This compound is characterized by its ability to interact with biological molecules and its potential applications in photodynamic therapy (PDT), drug delivery, and as a probe for various biological processes.

Chemical Structure and Properties

PdTMPyP consists of a porphyrin core with four N-methyl-4-pyridyl substituents, which enhance its solubility in aqueous environments and facilitate interactions with biomolecules. The palladium center plays a crucial role in its catalytic properties and biological activity.

1. Photodynamic Therapy (PDT)

PdTMPyP has been extensively studied for its application in PDT, a treatment modality that utilizes light-activated compounds to induce cytotoxicity in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to cell death.

- Case Study : In a study involving murine LM3 tumors, PdTMPyP was administered at a dosage of 4 mg/kg followed by blue-red light irradiation. The results indicated significant tumor regression compared to control groups treated with either the drug or light alone .

| Treatment Group | Tumor Response |

|---|---|

| Control | No significant change |

| PdTMPyP alone | Minimal effect |

| Light alone | Minimal effect |

| PdTMPyP + Light | Significant regression |

2. Interaction with DNA

Research has shown that PdTMPyP can bind to DNA and unwind supercoiled DNA structures. This interaction is crucial for its function as a potential therapeutic agent. The unwinding of DNA can lead to disruptions in replication and transcription processes, contributing to its antiproliferative effects .

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its ability to generate ROS upon activation makes it effective against bacteria and fungi, suggesting potential applications in treating infections.

4. Anticancer Activity

In addition to PDT, PdTMPyP exhibits direct cytotoxic effects on cancer cells through mechanisms involving apoptosis and necrosis. Studies have indicated that it can induce significant apoptosis in cancer cell lines such as HeLa and AGS when used in conjunction with light activation .

The biological activity of PdTMPyP can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Upon excitation with light, PdTMPyP produces singlet oxygen and other ROS, which are responsible for cellular damage.

- DNA Interaction : Binding to DNA disrupts normal cellular functions, leading to cell cycle arrest and apoptosis.

- Catalytic Activity : The palladium center facilitates various biochemical reactions that can enhance its therapeutic efficacy.

Research Findings Summary

Research has consistently highlighted the multifaceted biological activities of PdTMPyP, making it a promising candidate for further development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.